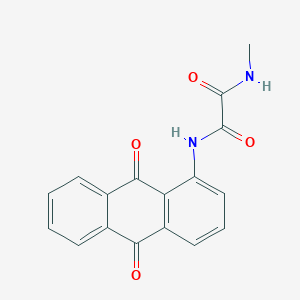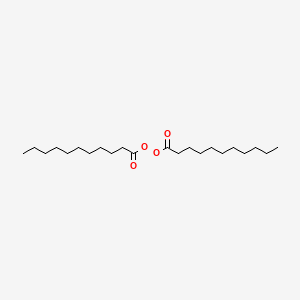
(2R,3R)-2-Fluoro-3-hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine,1-(2-fluoro-3-hydroxy-4-methyl-1-oxopentyl)-,(r*,r*)-(9ci) is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. This specific compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a pentyl chain, which is further connected to the pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine,1-(2-fluoro-3-hydroxy-4-methyl-1-oxopentyl)-,(r*,r*)-(9ci) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pentyl Chain: The pentyl chain with the desired substituents (fluorine, hydroxyl, and methyl groups) is synthesized through a series of reactions such as halogenation, hydroxylation, and methylation.
Coupling with Pyrrolidine: The synthesized pentyl chain is then coupled with pyrrolidine through nucleophilic substitution or other suitable coupling reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Pyrrolidine,1-(2-fluoro-3-hydroxy-4-methyl-1-oxopentyl)-,(r*,r*)-(9ci) may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine,1-(2-fluoro-3-hydroxy-4-methyl-1-oxopentyl)-,(r*,r*)-(9ci) can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine,1-(2-fluoro-3-hydroxy-4-methyl-1-oxopentyl)-,(r*,r*)-(9ci) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pyrrolidine,1-(2-fluoro-3-hydroxy-4-methyl-1-oxopentyl)-,(r*,r*)-(9ci) involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and reactivity with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolidine,1-(2-chloro-3-hydroxy-4-methyl-1-oxopentyl)-,(r,r)-(9ci)**
- Pyrrolidine,1-(2-bromo-3-hydroxy-4-methyl-1-oxopentyl)-,(r,r)-(9ci)**
- Pyrrolidine,1-(2-iodo-3-hydroxy-4-methyl-1-oxopentyl)-,(r,r)-(9ci)**
Uniqueness
Pyrrolidine,1-(2-fluoro-3-hydroxy-4-methyl-1-oxopentyl)-,(r*,r*)-(9ci) is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activities compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
99343-24-5 |
|---|---|
Molekularformel |
C10H18FNO2 |
Molekulargewicht |
203.25 g/mol |
IUPAC-Name |
(2R,3R)-2-fluoro-3-hydroxy-4-methyl-1-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C10H18FNO2/c1-7(2)9(13)8(11)10(14)12-5-3-4-6-12/h7-9,13H,3-6H2,1-2H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
NQUNYPFOXVCJIX-RKDXNWHRSA-N |
Isomerische SMILES |
CC(C)[C@H]([C@H](C(=O)N1CCCC1)F)O |
Kanonische SMILES |
CC(C)C(C(C(=O)N1CCCC1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate](/img/structure/B13790430.png)













